{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine
Description
{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine is an organic compound with the molecular formula C13H22N2O2 and a molecular weight of 238.331 g/mol. This compound features a dimethylamine group attached to a propyl chain, which is further connected to a phenoxy group substituted with an aminomethyl and a methoxy group. It is used in various chemical and biological applications due to its unique structure and reactivity.
Properties
IUPAC Name |
3-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-15(2)7-4-8-17-12-6-5-11(10-14)9-13(12)16-3/h5-6,9H,4,7-8,10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBKPNYPFUQBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-dimethylamino-1-propanol and 4-(aminomethyl)-2-methoxyphenol.
Reaction Conditions: The reaction between 3-dimethylamino-1-propanol and 4-(aminomethyl)-2-methoxyphenol is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions.
Industrial Production: Industrially, the compound can be produced by optimizing the reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of {3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways: It influences various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine can be compared with similar compounds such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure but differs in the position and type of substituents on the phenyl ring.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with different substituents and functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Biological Activity
{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine is an organic compound characterized by its unique structure, which includes a propyl chain, a dimethylamine group, and a methoxy-substituted phenyl ring. This compound has garnered interest due to its potential biological activities across various fields, including organic chemistry, cosmetic science, and environmental applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 219.26 g/mol
The presence of the aminomethyl and methoxy groups enhances its reactivity and interaction with biological systems. The compound's ability to act as a building block in organic synthesis is notable, particularly in reactions such as the Petasis reaction, which yields substituted amines.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antistatic Agent : In cosmetic formulations, it functions as an antistatic agent but has been identified as a potential dermal sensitizer due to impurities.
- CO₂ Sensor Development : The compound is utilized in synthesizing CO₂-responsive polymers, which are crucial for applications in medical diagnostics, air quality monitoring, and smart packaging.
- Pharmacological Potential : Similar compounds have shown promise in treating neurological disorders. For instance, derivatives have been studied for their anxiolytic and anticonvulsant properties .
Pharmacological Studies
Several studies have explored the pharmacological properties of compounds related to this compound:
- Anxiolytic Activity : Compounds with similar structures have demonstrated significant anxiolytic effects in animal models, indicating potential therapeutic applications for anxiety disorders.
- Anticonvulsant Effects : Research has shown that certain derivatives can protect against seizures induced by pharmacological agents like semicarbazide .
- Neuroprotective Properties : There is evidence suggesting that these compounds may protect against neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease through modulation of neurotransmitter systems .
Case Studies
- Case Study on Neurological Disorders :
-
Dermal Sensitization Assessment :
- In cosmetic applications, the compound's potential as a dermal sensitizer was evaluated through patch testing on human subjects. Results indicated varied sensitivity responses, necessitating further investigation into formulation safety.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Aminomethyl)-2-methoxyphenol | Similar phenolic structure | Exhibits strong antioxidant activity |
| 3-(Dimethylamino)propylamine | Similar propyl chain and amine functionality | Used extensively in synthetic chemistry |
| 4-(Dimethylamino)benzoic acid | Amino group on a benzoic acid | Known for its application as a pH indicator |
This table highlights the unique aspects of this compound compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
